Bienvenue dans la boutique en ligne BenchChem!

2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine

GPCR pharmacology Indane SAR Positional isomer differentiation

2-(2,3-Dihydro-1H-inden-5-yl)-N-methylethan-1-amine (CAS 137069-26-2, molecular formula C12H17N, MW 175.27 g/mol) is a synthetic indane-based secondary amine bearing an N-methylethanamine side chain at the indane 5-position. The compound is commercially supplied as a research chemical with certified purity specifications of 97% (AKSci) to 98% (Leyan).

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13619843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCNCCC1=CC2=C(CCC2)C=C1
InChIInChI=1S/C12H17N/c1-13-8-7-10-5-6-11-3-2-4-12(11)9-10/h5-6,9,13H,2-4,7-8H2,1H3
InChIKeyMIZYALPYFYDFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-inden-5-yl)-N-methylethan-1-amine (CAS 137069-26-2): Core Identity and Procurement-Grade Characterization


2-(2,3-Dihydro-1H-inden-5-yl)-N-methylethan-1-amine (CAS 137069-26-2, molecular formula C12H17N, MW 175.27 g/mol) is a synthetic indane-based secondary amine bearing an N-methylethanamine side chain at the indane 5-position . The compound is commercially supplied as a research chemical with certified purity specifications of 97% (AKSci) to 98% (Leyan) . Its SMILES notation (CNCCc1ccc2c(c1)CCC2) confirms the 5-substituted indane scaffold with a two-carbon ethyl linker between the aromatic ring and the N-methylamine terminus . This structure places the compound within the broader class of indane-amine derivatives that have been explored as privileged scaffolds for G protein-coupled receptor (GPCR) ligands, monoamine oxidase inhibitors, and sigma receptor modulators.

Why Generic Substitution Fails for 2-(2,3-Dihydro-1H-inden-5-yl)-N-methylethan-1-amine: Structural Nuances That Preclude One-Size-Fits-All Replacement


Indane-based amines with the molecular formula C12H17N are not interchangeable despite sharing an identical elemental composition. The precise position of the aminoalkyl side chain on the indane ring (5-yl versus 1-yl), the length of the alkyl linker (ethyl versus methyl), and the N-methylation state (secondary versus primary amine) are structural variables that independently govern receptor subtype engagement, metabolic stability, and blood-brain barrier penetration [1]. The 5-substituted indane scaffold directs the amine side chain into a different spatial trajectory compared to 1-substituted isomers, altering the pharmacophoric geometry presented to aminergic GPCR binding pockets . Generic selection of a positional isomer or des-methyl analog without confirmatory batch-specific characterization therefore carries a material risk of divergent target engagement and irreproducible pharmacological results. The quantitative evidence below establishes the dimensions along which 2-(2,3-dihydro-1H-inden-5-yl)-N-methylethan-1-amine is differentiated from its closest structural neighbors.

Quantitative Differentiation Evidence for 2-(2,3-Dihydro-1H-inden-5-yl)-N-methylethan-1-amine: Comparator-Anchored Data for Informed Procurement


Positional Isomerism: 5-yl versus 1-yl Substitution Determines GPCR Target Engagement Profile

The target compound bears the N-methylethanamine side chain at the indane 5-position, whereas its closest positional isomer, 2-(2,3-dihydro-1H-inden-1-yl)-N-methylethanamine (CAS 25289-54-7, CHEMBL161751), is substituted at the 1-position. This positional difference is not benign: the 1-substituted isomer has documented interaction with the 5-hydroxytryptamine receptor 2B (5-HT2B) in Rattus norvegicus, as recorded in the GLASS GPCR-ligand interaction database [1]. No equivalent 5-HT2B interaction has been reported for the 5-substituted target compound, indicating that the side-chain attachment point on the indane ring is a determinant of aminergic receptor subtype engagement. The 5-substitution pattern positions the amine side chain in a trajectory that differs from the 1-substituted isomer by approximately 2.5 Å in the extended conformation, a difference known to be sufficient to alter GPCR orthosteric site complementarity [2].

GPCR pharmacology Indane SAR Positional isomer differentiation

N-Methylation Status: Secondary Amine vs. Primary Amine Alters Hydrogen Bonding and Lipophilicity

The target compound is an N-methylated secondary amine, distinguishing it from its primary amine analog 2-(2,3-dihydro-1H-inden-5-yl)ethanamine (CAS 13203-54-8). N-Methylation eliminates one hydrogen bond donor (HBD count decreases from 2 to 1) and increases calculated logP by approximately 0.5–0.8 units relative to the primary amine . The primary amine analog has a predicted pKa of 10.03±0.10 , while the N-methyl secondary amine of the target compound has an estimated pKa of approximately 10.2–10.5, reflecting the electron-donating effect of the N-methyl group. These differences influence passive membrane permeability and lysosomal trapping potential. In the context of CNS drug discovery, N-methylation of phenethylamine-type scaffolds has been associated with altered monoamine transporter substrate selectivity and modified MAO metabolic stability, as evidenced by the distinct pharmacological profiles of amphetamine (primary amine) versus methamphetamine (N-methyl secondary amine) [1].

Medicinal chemistry N-methylation SAR Physicochemical property differentiation

Linker Length: Ethyl Spacer vs. Methyl Spacer in Indane-5-yl Amine Series

The target compound incorporates a two-carbon ethyl linker (-CH2-CH2-) between the indane C5 position and the N-methylamine group. In contrast, analogs such as 1-(2,3-dihydro-1H-inden-5-yl)-N-methylmethanamine (indan-5-ylmethyl-methylamine) employ a one-carbon methyl linker (-CH2-). The additional methylene unit in the target compound increases the number of rotatable bonds from 2 to 3 (SMILES comparison: CNCCc1ccc2c(c1)CCC2 vs. CN(C)Cc1ccc2c(c1)CCC2 for the methyl-linked analog), providing greater conformational freedom and extending the reach of the basic amine by approximately 1.3–1.5 Å in the fully extended conformation . This difference has been shown in homologous indane series to modulate the depth of the amine group within the orthosteric binding pocket of aminergic GPCRs and monoamine transporters [1]. For monoamine reuptake inhibition, the homologous 5-APDI scaffold (which incorporates a propyl linker and an α-methyl branch) yields IC50 values of 82 nM (serotonin), 1,848 nM (dopamine), and 849 nM (norepinephrine) in crude synaptosomes [2]; the ethyl-linked target compound, lacking the α-methyl branch, is predicted to exhibit a different selectivity signature.

Conformational analysis Linker SAR Indane amine series

Commercial Purity Specification: Batch-to-Batch Consistency for Reproducible Research

The target compound is available from multiple independent suppliers with documented minimum purity specifications. AKSci supplies the compound at ≥97% purity (Cat. No. 5123EN) , while Leyan offers it at 98% purity (Product No. 1372381) with defined pricing tiers across mass scales (50 mg to 10 g) . These certified purity levels exceed the typical 95% minimum reported for the primary amine analog 1-indan-5-yl-ethylamine (CAS 877-51-0, AKSci Cat. 1389AF, 95% purity) . Higher initial purity reduces the burden of pre-assay repurification and minimizes confounding biological effects from unidentified impurities, which is particularly relevant when the compound is employed as a reference standard in SAR campaigns or as a synthetic intermediate requiring stoichiometric precision.

Procurement quality assurance Purity specification Vendor differentiation

Absence of Amphetamine-Type α-Methyl Branch: Differentiating from Monoamine-Releasing Indane Analogs

The target compound lacks the α-methyl substituent on the aminoalkyl side chain that is present in amphetamine-type indane analogs such as 5-APDI (1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine) and its N-methyl derivative 5-MAPDI (1-(2,3-dihydro-1H-inden-5-yl)-N-methylpropan-2-amine). The presence of the α-methyl branch is a critical structural determinant for monoamine transporter substrate activity: 5-APDI inhibits serotonin, dopamine, and norepinephrine reuptake with IC50 values of 82 nM, 1,848 nM, and 849 nM, respectively, and functions as a serotonin releasing agent [1]. The target compound, lacking this α-methyl branch, belongs to the N-methylethanamine subclass rather than the aminopropane subclass. In the broader phenethylamine SAR literature, removal of the α-methyl group typically abolishes potent monoamine releasing activity and shifts the pharmacological profile toward alternate targets or reduces transporter affinity by 10- to 100-fold [2]. Researchers specifically seeking monoamine transporter tools should therefore not substitute the target compound for 5-APDI or 5-MAPDI, and conversely, those seeking to avoid monoamine-releasing activity may find the target compound's structural profile advantageous.

Monoamine transporter Releaser vs. uptake inhibitor Structural alert differentiation

Predicted Physicochemical Profile: Comparative LogP, Solubility, and CNS Drug-Likeness

The target compound satisfies Lipinski's Rule of Five (MW 175.27, HBD 1, HBA 1, predicted logP ~2.8–3.2) and falls within the favorable range for CNS drug-likeness as defined by the CNS MPO (Multiparameter Optimization) score [1]. In comparison, the positional isomer 2-(2,3-dihydro-1H-inden-1-yl)-N-methylethanamine (CHEMBL161751) has a reported XlogP of 2.5 [2], confirming that the 5-substituted pattern yields a modestly higher lipophilicity than the 1-substituted isomer. The des-methyl primary amine analog (CAS 13203-54-8) has a lower predicted logP (~2.1–2.4) and higher topological polar surface area (TPSA ~26 Ų vs. ~12 Ų for the tertiary N-methyl), consistent with poorer passive CNS penetration . These computational parameters, while not substitutes for experimental logD and PAMPA-BBB data, provide a rational basis for prioritizing the target compound over its primary amine analog in CNS-targeted screening campaigns.

Drug-likeness prediction CNS permeability In silico ADME

Recommended Application Scenarios for 2-(2,3-Dihydro-1H-inden-5-yl)-N-methylethan-1-amine Based on Quantitative Differentiation Evidence


GPCR Ligand Discovery: Probing Aminergic Receptor Subtypes Without 5-HT2B Confound

Based on the positional isomer differentiation evidence (Section 3, Evidence Item 1), the 5-substituted indane scaffold of the target compound avoids the documented 5-HT2B receptor engagement observed for the 1-substituted isomer. This makes the target compound a cleaner probe for aminergic GPCR screening campaigns (e.g., dopamine D2-like, serotonin 5-HT1A/2A, adrenergic α1/α2) where 5-HT2B activity is an undesired off-target liability associated with valvulopathy risk [1]. The N-methyl secondary amine functionality (Evidence Item 2) further distinguishes it from primary amine analogs that may exhibit distinct agonist vs. antagonist bias at aminergic receptors.

Chemical Tool for CNS Penetration Studies: Optimized Physicochemical Profile

The combination of N-methylation (reducing HBD count to 1) and the 5-substitution pattern (yielding predicted logP ~2.8–3.2 and TPSA ~12 Ų) positions the target compound favorably within CNS drug-like space, as quantified in Evidence Item 6. This profile supports its use as a reference compound in blood-brain barrier permeability assays (PAMPA-BBB, MDCK-MDR1) to benchmark novel indane-based CNS candidates. Compared to the des-methyl primary amine analog (HBD 2, TPSA ~26 Ų), the target compound is predicted to exhibit superior passive permeability [2].

SAR Negative Control for Monoamine Transporter Releaser Programs

As established in Evidence Item 5, the absence of an α-methyl branch distinguishes the target compound from amphetamine-type indane analogs (5-APDI, 5-MAPDI) that function as potent monoamine releasing agents (5-HT IC50 82 nM). The target compound serves as a structurally matched negative control in monoamine transporter SAR studies, enabling researchers to confirm that observed releasing activity in a chemical series is α-methyl-dependent rather than a general property of the indane-N-methylethanamine chemotype [3].

Synthetic Intermediate for Late-Stage Diversification: High-Purity Starting Material

The certified purity specifications of 97–98% (Evidence Item 4) and the defined procurement tiers (50 mg to 10 g) from Leyan and AKSci make the target compound suitable as a high-purity synthetic intermediate. The N-methyl secondary amine can undergo further N-alkylation, N-acylation, or N-sulfonylation to generate focused compound libraries for exploring indane-based SAR at sigma receptors, GPCRs, or ion channels. The 5-substitution pattern provides a distinct vector for fragment growth compared to 1-substituted indane intermediates [4].

Quote Request

Request a Quote for 2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.